Sodium copper chlorophyllin
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Overview
Description
Sodium copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive and in alternative medicine. The compound is known for its bright green color and potential health benefits, including antioxidant and antimutagenic properties .
Mechanism of Action
Target of Action
Sodium copper chlorophyllin (SCC) is a water-soluble and bright green mixture derived from natural chlorophyll . It has potential antimutagenic and antioxidant properties .
Mode of Action
SCC interacts with its targets to exert its effects. It has been suggested that SCC can act as an antioxidant directly by acting as an electron donor to stabilize reactive species . Furthermore, SCC has been shown to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .
Biochemical Pathways
It has been suggested that scc may inhibit the activation of the nf-κb pathway , which plays a crucial role in immune and inflammatory responses. By inhibiting this pathway, SCC could potentially reduce inflammation and oxidative stress .
Result of Action
SCC has been shown to have several effects at the molecular and cellular levels. It has potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . For instance, it has been suggested that SCC can reduce oxidative stress and prevent oxidative damage following exposure to pro-oxidant compounds .
Action Environment
The action of SCC can be influenced by various environmental factors. For example, the stability of SCC in different formulations has been studied, with results suggesting that the formulation type can affect the rate and amount of SCC released . Furthermore, SCC is soluble in water, which could influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
SCC interacts with various biomolecules, playing a significant role in biochemical reactions . It forms tight molecular complexes with certain chemicals known or suspected to cause cancer, potentially blocking carcinogenic effects . SCC also exhibits anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities .
Cellular Effects
SCC has been shown to have various effects on different types of cells. For instance, it has been found to up-regulate Bcl-2 and down-regulate the pro-apoptotic protein Bax, influencing cell function . SCC also significantly decreases the levels of malondialdehyde (MDA), myeloperoxidase (MPO), and NO in gastric tissues . Furthermore, it exerts a powerful anti-inflammatory activity, demonstrated by the reduction in the secretions of proinflammatory mediators such as IL-6 and TNF-α in the serum of mice exposed to ethanol .
Molecular Mechanism
At the molecular level, SCC exerts its effects through various mechanisms. It inhibits the activation of the NF-κB pathway, demonstrated by the repression of the nuclear translocation of NF-κB p65 . SCC also binds to acridine orange and has been shown to inhibit ribonucleotide reductase activity, a pivotal role in DNA synthesis and repair .
Temporal Effects in Laboratory Settings
The effects of SCC change over time in laboratory settings. For instance, SCC has been used as a component in anti-aging cosmeceuticals, showing beneficial effects on biomarkers of photo-aged skin . It has also been used in the treatment of slow-healing wounds for more than 50 years without any serious side effects .
Dosage Effects in Animal Models
The effects of SCC vary with different dosages in animal models. For example, treatment with various doses of SCC resulted in up-regulation of Bcl-2 and down-regulation of the pro-apoptotic protein Bax in a confirmed mouse model of ethanol-induced gastric ulcer injury .
Metabolic Pathways
SCC is involved in several metabolic pathways. It has been shown to modulate several protein functions, including the expression of cytokine proteins NFkβ and IFNγ .
Transport and Distribution
SCC is transported and distributed within cells and tissues. It is absorbed, as indicated by significant amounts of copper chlorin e 4 in the serum of people taking chlorophyllin tablets .
Subcellular Localization
It is known that SCC maintains most stress-physiological responses and cellular activities as intact plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium copper chlorophyllin involves several steps:
Saponification: Chlorophyll is extracted from plant material and subjected to saponification using sodium hydroxide.
Copper Substitution: The saponified product is then treated with copper sulfate to replace the central magnesium ion with a copper ion.
Purification: The resulting this compound is purified through filtration and concentration processes.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Extraction: Chlorophyll is extracted from plant sources such as grass, lucerne, or nettle using solvents like acetone and ethanol.
Saponification and Copper Substitution: The extracted chlorophyll undergoes saponification and copper substitution as described above.
Purification and Drying: The final product is purified, concentrated, and dried to obtain this compound in powder form.
Chemical Reactions Analysis
Types of Reactions: Sodium copper chlorophyllin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and color.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and properties.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different chlorin derivatives .
Scientific Research Applications
Sodium copper chlorophyllin has a wide range of scientific research applications:
Comparison with Similar Compounds
Sodium copper chlorophyllin is unique compared to other similar compounds due to its water solubility and bright green color. Similar compounds include:
Sodium iron chlorophyllin: Similar in structure but contains iron instead of copper.
Sodium zinc chlorophyllin: Contains zinc instead of copper.
Natural chlorophyll: The original pigment found in plants, which is fat-soluble and contains magnesium.
This compound stands out due to its enhanced stability and solubility, making it more suitable for various applications in food, medicine, and industry.
Properties
CAS No. |
28302-36-5 |
---|---|
Molecular Formula |
C34H29CuN4Na3O7 |
Molecular Weight |
738.1 g/mol |
IUPAC Name |
copper;trisodium;(8Z,17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate |
InChI |
InChI=1S/C34H34N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5/t16-,20-;;;;/m0..../s1 |
InChI Key |
KYLOFEQLMQEHBO-JOKPRTCASA-I |
Isomeric SMILES |
CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)[C@H]([C@@H]4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
Synonyms |
SODIUM CHLOROPHYLLIN; SODIUM COPPER CHLOROPHYLLIN; [sp-4-2-(2s-trans)]-sodiu; 7,17-trimethyl-21h,23h-porphine-2-propanoato(5-)-n21,n22,n23,n24]-hydro-tri; cuprate(3-),[18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-12-formyl-2,3-di; CHLOROPHYLLIN WATER |
Origin of Product |
United States |
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